molecular formula C5H9ClO2 B2573605 1-Chloro-3-methoxybutan-2-one CAS No. 2356405-40-6

1-Chloro-3-methoxybutan-2-one

Cat. No.: B2573605
CAS No.: 2356405-40-6
M. Wt: 136.58
InChI Key: YUPPAQKACAMXOD-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxybutan-2-one is a chemical compound with the molecular formula C5H9ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorine atom, a methoxy group, and a ketone functional group.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methoxybutan-2-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methoxybutan-2-one can be synthesized through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to previously published methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial to achieving high productivity and cost-effectiveness. The compound is often produced in facilities equipped with advanced chemical processing technologies to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methoxybutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Chloro-3-methoxybutan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-methoxybutan-2-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

1-chloro-3-methoxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(8-2)5(7)3-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPAQKACAMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2356405-40-6
Record name 1-chloro-3-methoxybutan-2-one
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